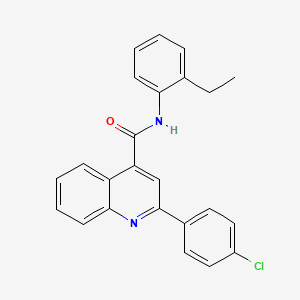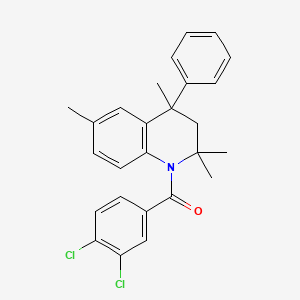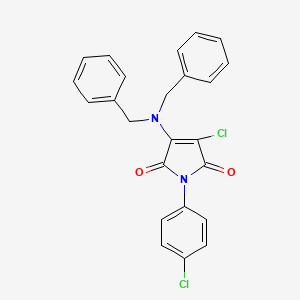![molecular formula C15H14N6O2 B11655547 N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11655547.png)
N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[1-(3-cianopropil)-1H-benzimidazol-2-il]-1,2,5-oxadiazol-3-il}acetamida es un compuesto orgánico complejo que presenta un anillo de benzimidazol fusionado con un anillo de oxadiazol, y un grupo cianopropil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{4-[1-(3-cianopropil)-1H-benzimidazol-2-il]-1,2,5-oxadiazol-3-il}acetamida típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta común comienza con la preparación del núcleo de benzimidazol, seguida de la introducción del anillo de oxadiazol y el grupo cianopropil. El paso final involucra la acilación para formar el grupo acetamida. Las condiciones de reacción a menudo requieren el uso de catalizadores, disolventes específicos y temperaturas controladas para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, sistemas de síntesis automatizados y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{4-[1-(3-cianopropil)-1H-benzimidazol-2-il]-1,2,5-oxadiazol-3-il}acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo nitrilo en una amina u otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran disolventes específicos, temperaturas y, a veces, catalizadores para impulsar las reacciones hasta su finalización.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la reducción podría producir un derivado de amina.
Aplicaciones Científicas De Investigación
N-{4-[1-(3-cianopropil)-1H-benzimidazol-2-il]-1,2,5-oxadiazol-3-il}acetamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como molécula bioactiva, con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: Podría investigarse por sus posibles efectos terapéuticos, como propiedades antimicrobianas o anticancerígenas.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-{4-[1-(3-cianopropil)-1H-benzimidazol-2-il]-1,2,5-oxadiazol-3-il}acetamida involucra su interacción con dianas moleculares y vías específicas. Se sabe que el anillo de benzimidazol interactúa con diversas enzimas y receptores, potencialmente inhibiendo su actividad. El anillo de oxadiazol también puede contribuir a la bioactividad del compuesto al interactuar con diferentes dianas moleculares. Las vías exactas involucradas dependerían de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de benzimidazol y derivados de oxadiazol, tales como:
- Benzimidazol-2-il-acetamida
- 1-(3-cianopropil)-1H-benzimidazol
- 1,2,5-oxadiazol-3-il-acetamida
Singularidad
Lo que diferencia a N-{4-[1-(3-cianopropil)-1H-benzimidazol-2-il]-1,2,5-oxadiazol-3-il}acetamida es la combinación de los anillos de benzimidazol y oxadiazol con el grupo cianopropil. Esta estructura única puede resultar en propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H14N6O2 |
|---|---|
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
N-[4-[1-(3-cyanopropyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C15H14N6O2/c1-10(22)17-14-13(19-23-20-14)15-18-11-6-2-3-7-12(11)21(15)9-5-4-8-16/h2-3,6-7H,4-5,9H2,1H3,(H,17,20,22) |
Clave InChI |
QHXSTQWUICTUTF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11655465.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11655475.png)

![pentyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11655485.png)
![(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)

![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655518.png)
![ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate](/img/structure/B11655521.png)

![1-{7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B11655534.png)
![(5Z)-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655535.png)
![5-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B11655540.png)

